ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
The compound ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic molecule featuring a 1,3-thiazole core linked to an indole moiety via an acetamide bridge.
Hydrazide Formation: Starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), hydrazine hydrate in methanol yields 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2) .
Electrophilic Substitution: Reaction of 2 with an indole-derived electrophile (e.g., 3-acetyl-1H-indol-1-yl acetyl chloride) under basic conditions forms the acetamide-thiazole-indole hybrid.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-acetylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-18(25)8-13-11-27-19(20-13)21-17(24)10-22-9-15(12(2)23)14-6-4-5-7-16(14)22/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,21,24) |
InChI Key |
GNXGXBRDLJDWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones under basic conditions.
Coupling Reaction: The acetylated indole derivative is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits significant anticancer properties. The indole structure is known for its ability to interact with various cellular pathways involved in cancer proliferation and apoptosis. Notably, compounds containing thiazole rings have demonstrated activity against multiple cancer cell lines .
Case Study Examples :
- Caco-2 Cell Line : Research has shown that derivatives similar to this compound significantly reduce the viability of Caco-2 cells, indicating potential efficacy against colorectal cancer .
Antimicrobial Activity
The presence of both indole and thiazole moieties suggests that this compound may also possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi.
Research Findings :
- Studies indicate that derivatives related to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .
Potential Therapeutic Applications
Given its biological activities, this compound has several potential applications in medicinal chemistry:
- Cancer Therapy : As a lead compound for anticancer drug development targeting specific cancer types.
- Antimicrobial Agents : Development of novel antibiotics to combat resistant bacterial strains.
- Inflammatory Disorders : Potential use in treating conditions characterized by inflammation due to its pharmacological profile.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity : The acetyl-indole group in the target compound increases hydrophobicity (logP ~2.9, inferred from ’s chlorophenyl analog ), whereas sulfonyl groups () add polarity.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) may deactivate the thiazole ring, altering reactivity in downstream reactions .
Biological Activity
Ethyl (2-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 385.4 g/mol
- Functional Groups : It contains an ethyl ester group, an indole moiety, and a thiazole ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiazole ring.
- Acetylation of the indole structure.
- Esterification to produce the final compound.
These synthetic pathways are crucial for producing derivatives with enhanced biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation.
Antimicrobial Activity
The thiazole ring in the compound suggests potential antimicrobial properties. Preliminary studies show that it may exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Candida albicans | 16.69 | Moderate |
These findings position this compound as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Compounds with indole structures often exhibit anti-inflammatory effects. This compound may also possess such properties, although specific data is still emerging.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Studies : A study involving multiple thiazole derivatives showed that modifications to the thiazole ring significantly affected anticancer activity, suggesting that this compound could be optimized for better efficacy .
- Antimicrobial Research : Comparative studies on similar compounds have shown that those containing indole and thiazole structures often demonstrate enhanced antimicrobial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
